molecular formula C13H9N3O2 B2714530 2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 123533-43-7

2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B2714530
CAS No.: 123533-43-7
M. Wt: 239.234
InChI Key: OHDZDYDRTBDVCR-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyrimidine-3-carboxylic acid ( 123533-43-7) is a heterocyclic carboxylic acid derivative that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. The imidazopyrimidine core is a privileged structure in pharmaceutical development, known for its diverse biological activities. This compound is of significant interest for researchers designing and synthesizing novel bioactive molecules, particularly as a precursor for the development of potential therapeutic agents. Its primary research application lies in its role as a key synthetic intermediate. The carboxylic acid functional group allows for further derivatization, enabling the creation of a diverse library of compounds, such as amides, esters, and other analogs, for structure-activity relationship (SAR) studies. Recent computational studies suggest that derivatives of this chemical class show potential as inhibitors for targets like hACE2 and the viral spike protein, positioning them as candidates for blocking SARS-CoV-2 cell entry . While specific biological data for this exact molecule is limited in the public domain, its structural analogs, particularly the closely related 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acids, have been extensively studied and demonstrate potent anti-inflammatory activity in preclinical research . These findings highlight the broader pharmacological potential of this compound family. Furthermore, pyrimidine and fused imidazopyrimidine derivatives at large are recognized for a wide spectrum of research applications, including antibacterial, antiviral, and antifungal properties, making this core structure a fertile ground for investigation in infectious disease research . Researchers value this compound for exploring new chemical space in heterocyclic chemistry. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting. For a detailed specification sheet, including handling and storage recommendations (suggested storage: sealed in dry, 2-8°C), please contact our product management team .

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-12(18)11-10(9-5-2-1-3-6-9)15-13-14-7-4-8-16(11)13/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDZDYDRTBDVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated derivatives, while nitration produces nitro derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of 2-phenylimidazo[1,2-A]pyrimidine exhibit notable anti-inflammatory properties. A study synthesized various derivatives and evaluated their pharmacological effects, revealing that certain compounds within this class showed significant anti-inflammatory and analgesic activities while exhibiting minimal ulcerogenic effects on the gastrointestinal tract . The most active derivative identified was 6-methyl-2-phenylimidazo[1,2-A]pyridine-3-carboxylic acid .

GABA Receptor Modulation

Imidazo[1,2-A]pyrimidines, including 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid, have been studied for their interaction with GABA receptors. These compounds can act as selective ligands at the benzodiazepine binding site of the GABA_A receptor, which is crucial for the modulation of neurotransmission in the central nervous system. This functional selectivity suggests potential applications in treating anxiety disorders and other neurological conditions .

Photodynamic Therapy

Recent studies indicate that certain imidazo[1,2-A]pyrimidines can generate singlet oxygen upon irradiation, making them suitable candidates for photodynamic therapy. This therapeutic approach utilizes light-sensitive compounds to produce reactive oxygen species that can selectively kill cancer cells while minimizing damage to surrounding healthy tissues. The ability of these compounds to fluoresce within cells enhances their utility in targeted cancer therapies .

Melatonin Receptor Ligands

Another promising application of 2-phenylimidazo[1,2-A]pyrimidine derivatives is their role as melatonin receptor ligands. Research has shown that these compounds can bind to melatonin receptors, suggesting potential uses in regulating circadian rhythms and treating sleep disorders .

One-Pot Synthesis

A notable method for synthesizing 2-phenylimidazo[1,2-A]pyrimidine derivatives involves a one-pot reaction using acetophenone and 2-aminopyridine under solvent-free conditions. This method has been reported to yield high amounts of the desired products efficiently while avoiding toxic solvents or catalysts. The reaction conditions allow for various substitutions on the aromatic rings, which can be tailored to enhance biological activity .

Vilsmeier Formylation

The Vilsmeier formylation technique has also been employed to introduce formyl groups into imidazo[1,2-A]pyrimidines. This method expands the chemical diversity of the compound and facilitates further modifications that could enhance its pharmacological properties .

Case Study: Anti-inflammatory Effects

In a controlled study involving mouse models, several imidazo[1,2-A]pyrimidine derivatives were tested for their anti-inflammatory effects induced by zymosan. Results indicated a significant reduction in leukocyte infiltration and inflammatory markers in treated groups compared to controls. This highlights the therapeutic potential of these compounds in managing inflammatory diseases .

Case Study: GABA Modulation

A series of experiments focused on the binding affinities of various imidazo[1,2-A]pyrimidines at GABA_A receptors demonstrated that specific substitutions could enhance selectivity for different receptor subtypes. This finding could lead to the development of new anxiolytic medications with fewer side effects than traditional benzodiazepines .

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Analogues and Core Heterocyclic Frameworks

The imidazo[1,2-a]pyrimidine scaffold can be compared to related heterocycles, such as imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine, and imidazo[4,5-b]pyridine derivatives. Key differences lie in the ring size, substitution patterns, and electronic properties:

Compound Core Structure Key Substituents Biological Activity
2-Phenylimidazo[1,2-a]pyrimidine-3-carboxylic acid Imidazo[1,2-a]pyrimidine Phenyl (C-2), COOH (C-3) Corrosion inhibition , TDP1 inhibition (IC₅₀ = 4.5–9.3 µM)
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid Imidazo[1,2-a]pyridine Phenyl (C-2), COOH (C-3) Anti-inflammatory (ED₅₀ = 25 mg/kg) , Analgesic
2-Phenylimidazo[1,2-b]pyridazine-3-carboxylic acid Imidazo[1,2-b]pyridazine Phenyl (C-2), COOH (C-3) Anti-inflammatory (moderate activity)
4-((2-Phenylimidazo[1,2-a]pyridine-3-yl)amino)benzoic acid Imidazo[1,2-a]pyridine Phenyl (C-2), amino-benzoic acid CDK9 inhibition, Antiviral (SARS-CoV-2)
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid Imidazo[1,2-a]pyrimidine Methyl (C-2), COOH (C-3) Reduced anti-inflammatory activity vs. phenyl analogues

Key Observations :

  • Ring Size and Bioactivity : Imidazo[1,2-a]pyrimidine derivatives exhibit distinct activity profiles compared to pyridine or pyridazine analogues. For example, replacing the pyrimidine ring with pyridine (e.g., imidazo[1,2-a]pyridine) enhances anti-inflammatory potency but reduces inhibitory effects on targets like TDP1 .
  • Substituent Effects : The phenyl group at C-2 significantly enhances anti-inflammatory and enzyme inhibitory activities compared to methyl or unsubstituted analogues .
Pharmacological Activities
Anti-Inflammatory and Analgesic Activity
  • 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid (ED₅₀ = 25 mg/kg) outperforms its pyrimidine and pyridazine counterparts in reducing carrageenan-induced edema in rats .
  • 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (compound 5c ) is the most potent anti-inflammatory derivative in its class, with reduced gastrointestinal toxicity compared to NSAIDs like indomethacin .
Enzyme Inhibition (CDK9, TDP1)
  • Imidazo[1,2-a]pyrazine-3-amine derivatives (e.g., 7b ) show potent TDP1 inhibition (IC₅₀ = 4.5 µM), while pyridine-based analogues (e.g., 9a ) lose activity (IC₅₀ > 100 µM) .
  • 4-((2-Phenylimidazo[1,2-a]pyridine-3-yl)amino)benzoic acid (compound 8a) retains CDK9 inhibitory activity (IC₅₀ = 9.3 µM), making it a candidate for anticancer drug development .
Antiviral Activity
  • Imidazo[1,2-a]pyrazine derivatives demonstrate activity against human coronaviruses (e.g., SARS-CoV-2), though efficacy varies with substituents .
Physicochemical Properties
Property This compound 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid Imidazo[1,2-a]pyrazine-3-amine (7b)
Molecular Weight (g/mol) 238.24 238.24 297.31
Solubility (Water) Low (structural rigidity) Low (similar to pyrimidine analogue) Moderate (amine group enhances solubility)
LogP (Predicted) 2.8 2.9 3.1
Melting Point (°C) Not reported 163–165 Not reported

Biological Activity

2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a fused imidazo-pyrimidine ring system, which contributes to its unique chemical and biological properties. Its structure allows for various chemical modifications that can enhance its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound has been shown to:

  • Inhibit Enzymes : It may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
  • Modulate Receptor Activity : The compound can interact with various receptors, potentially influencing signaling pathways related to cancer progression and inflammation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines and inhibit tumor growth.

Case Study:
In a study evaluating the anticancer effects of imidazo[1,2-A]pyrimidine derivatives, it was found that modified compounds displayed IC50 values in the micromolar range against breast cancer cell lines, indicating potent antiproliferative effects .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. In pharmacological tests, it was found to reduce inflammation in animal models through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Anti-inflammatory Effects

CompoundModelEffectReference
This compoundMouse air pouch modelReduced leukocyte infiltration
6-Methyl derivativeRat paw edemaSignificant reduction in swelling

Antiviral Activity

Recent investigations suggest that this compound may also possess antiviral properties. It has been studied for its ability to inhibit the replication of viruses such as SARS-CoV-2 by targeting viral entry mechanisms.

Case Study:
A series of novel derivatives were synthesized and tested for their ability to inhibit viral replication in vitro. Some compounds showed promising results with effective binding affinities to viral proteins .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of 2-aminopyrimidine with benzaldehyde under acidic conditions. Variations in synthetic routes have led to the development of numerous derivatives with enhanced biological activities.

Table 2: Comparison of Derivatives

DerivativeBiological ActivityIC50 (µM)Reference
6-Methyl derivativeAnti-inflammatory12.5
Halogenated derivativesAnticancer8.0 - 15.0

Safety and Toxicity

While the therapeutic potential is significant, safety profiles must be established through comprehensive toxicological studies. Preliminary assessments indicate that some derivatives exhibit low toxicity levels in vitro; however, further research is required to confirm these findings in vivo.

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